molecular formula C14H17NO B388631 1-Phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol CAS No. 67404-75-5

1-Phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol

Cat. No.: B388631
CAS No.: 67404-75-5
M. Wt: 215.29g/mol
InChI Key: UVFFBARLBVKJGA-UHFFFAOYSA-N
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Description

1-Phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol is a synthetic organic compound characterized by a phenyl group, a pyrrolidine moiety, and a but-2-yn-1-ol backbone. Its molecular formula is C₁₄H₁₇NO, with a calculated molecular weight of 215.29 g/mol. The compound features an alkyne group (C≡C) and a hydroxyl group, which confer reactivity for applications such as click chemistry or pharmaceutical intermediate synthesis.

Properties

CAS No.

67404-75-5

Molecular Formula

C14H17NO

Molecular Weight

215.29g/mol

IUPAC Name

1-phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C14H17NO/c16-14(13-7-2-1-3-8-13)9-6-12-15-10-4-5-11-15/h1-3,7-8,14,16H,4-5,10-12H2

InChI Key

UVFFBARLBVKJGA-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC#CC(C2=CC=CC=C2)O

Canonical SMILES

C1CCN(C1)CC#CC(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)

  • Molecular Formula: C₂₅H₃₁NO₂
  • Molecular Weight : ~364.24 g/mol (calculated from synthesis data)
  • Key Features: Cyclopropane ring fused to phenyl and phenoxy groups. Bulky tert-butyl substituent on the phenoxy ring. Pyrrolidine-linked ketone instead of an alcohol.
  • Synthesis : Prepared via a diastereoselective reaction with a 71% yield, highlighting efficient methodology for sterically hindered systems .

4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol

  • Molecular Formula : C₁₈H₁₅ClN₂O₃S
  • Molecular Weight : 374.84 g/mol
  • Key Features :
    • Chlorinated pyrrolopyridine core with a sulfonyl group.
    • Methyl-substituted alkyne and tertiary alcohol.
  • Purity : 98%, indicating suitability as a pharmaceutical intermediate .

This compound

  • Key Features :
    • Simpler backbone lacking heterocyclic or bulky substituents.
    • Terminal alkyne and hydroxyl group enhance polarity compared to ketone-containing analogs.

Comparative Data Table

Property This compound (2-(4-(tert-Butyl)phenoxy)...methanone (15cc) 4-(4-Chloro...but-3-yn-2-ol
Molecular Formula C₁₄H₁₇NO C₂₅H₃₁NO₂ C₁₈H₁₅ClN₂O₃S
Molecular Weight (g/mol) 215.29 ~364.24 374.84
Key Functional Groups Alkyne, hydroxyl, pyrrolidine Cyclopropane, ketone, tert-butyl Sulfonyl, chloro, tertiary alcohol
Synthetic Yield N/A 71% N/A
Purity N/A N/A 98%
Potential Applications Click chemistry, intermediates Steroid receptor modulation Pharmaceutical intermediates

Implications of Structural Differences

  • Reactivity : The terminal alkyne in the target compound may facilitate click reactions, unlike the ketone in 15cc or the sulfonyl group in the pyrrolopyridine derivative.
  • Synthetic Complexity : The target’s simpler structure suggests easier scalability relative to the multi-step syntheses required for chlorinated or cyclopropane-containing analogs.

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